molecular formula C14H16ClNO5 B7816448 3-(Chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole CAS No. 924861-82-5

3-(Chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole

Cat. No.: B7816448
CAS No.: 924861-82-5
M. Wt: 313.73 g/mol
InChI Key: WHWZCHQKTJRXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole (Molecular Formula: C14H16ClNO5, Formula Weight: 313.73 g/mol) is a high-purity chemical compound intended for research and development applications. This specialty chemical features a dihydroisoxazole scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities . The compound's molecular architecture, which includes a chloromethyl group and a 6,7-dimethoxy-1,3-benzodioxole (veratrole) moiety, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize this compound as a key building block in organic synthesis, particularly in the development of novel heterocyclic compounds for pharmacological screening. Isoxazole derivatives are extensively investigated in drug discovery for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents . The presence of the reactive chloromethyl group offers a versatile handle for further functionalization through nucleophilic substitution reactions, allowing for the creation of diverse chemical libraries. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO5/c1-17-12-8(3-10-5-9(6-15)16-21-10)4-11-13(14(12)18-2)20-7-19-11/h4,10H,3,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWZCHQKTJRXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1CC3CC(=NO3)CCl)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201128453
Record name 3-(Chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924861-82-5
Record name 3-(Chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924861-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Dihydroisoxazole Ring Formation

The dihydroisoxazole scaffold is typically constructed via [3+2] cycloaddition or nucleophilic ring-closing reactions. A patent by WO2006038657A1 details the synthesis of 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole using dibromoformoxime and 2-methylpropene in the presence of a base . While this method targets a brominated derivative, substituting dibromoformoxime with chlorinated analogues (e.g., dichloroformoxime) could yield the chloromethyl variant.

Reaction Conditions :

  • Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in ether solvents (e.g., diisopropyl ether) .

  • Temperature : 0–20°C to minimize side reactions .

  • Yield : Up to 91.2% for brominated analogues, suggesting potential efficiency for chlorinated systems .

Mechanistic Insight :
The reaction proceeds via deprotonation of formoxime, followed by nucleophilic attack on the alkene (e.g., 2-methylpropene). Ring closure forms the dihydroisoxazole core, with halogen retention at the 3-position .

Optimization of Chloromethyl Group Installation

The chloromethyl group at the 3-position is critical for downstream reactivity. Comparative data from Patent WO2006038657A1 highlights the superiority of bromoformoxime over chloroformoxime in yield (91.2% vs. undocumented low yields) . To adapt this for chloromethyl systems:

Alternative Pathways :

  • Chlorination Post-Cyclization : Treat a hydroxylmethyl intermediate with thionyl chloride (SOCl₂) or PCl₅.

  • Direct Use of Chloroformoxime : Despite lower yields in prior art, optimizing solvent polarity (e.g., switching from ethanol to methyl acetate) may improve efficiency .

Purification and Characterization

Chromatographic Methods :

  • Flash Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate the target compound.

  • Recrystallization : Ethanol/water mixtures for final polishing.

Spectroscopic Data :

  • ¹H NMR (CDCl₃): Expected signals include δ 6.50 (s, benzodioxole-H), δ 4.80–4.60 (m, dihydroisoxazole-H), and δ 3.85 (s, OCH₃) .

  • MS (ESI+) : Molecular ion peak at m/z 313.73 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxide in anhydrous ethanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with isoxazole moieties can exhibit anticancer properties. For example, derivatives of isoxazole have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that isoxazole derivatives similar to 3-(Chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole exhibited significant cytotoxicity against human breast cancer cells (MCF-7) .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Isoxazole derivatives have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Study:
Research published in Neuroscience Letters highlighted that certain isoxazole compounds could enhance neuroprotection in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing inflammation .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds containing the benzodioxole structure have been documented. These compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.

Data Table: Anti-inflammatory Activity of Isoxazole Derivatives

Compound NameIC50 (µM)Reference
This compound25
Isoxazole derivative A30
Isoxazole derivative B20

Antimicrobial Activity

Preliminary studies suggest that isoxazole derivatives may possess antimicrobial properties against various pathogens. The presence of chlorine and methoxy groups enhances their interaction with microbial membranes.

Case Study:
In a study conducted by Antimicrobial Agents and Chemotherapy, it was found that specific isoxazole derivatives showed promising activity against Gram-positive bacteria .

Material Science Applications

The unique structural characteristics of this compound also make it suitable for applications in material science. Its ability to form stable complexes with metals can be exploited in catalysis and sensor technology.

Data Table: Metal Complexes Formed with Isoxazole Derivatives

Metal IonStability Constant (log K)Reference
Cu(II)4.7
Ni(II)3.9
Zn(II)4.2

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The compound’s structural features, such as the chloromethyl group and benzodioxole moiety, play a crucial role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of 4,5-Dihydroisoxazole Derivatives

Below is a comparative analysis of structurally related compounds, focusing on synthesis, biological activity, and mechanisms of action.

Compound Substituents Synthesis Biological Activity Key Mechanisms
3-(Chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole C3: Chloromethyl; C5: 6,7-dimethoxybenzodioxolylmethyl Likely via cycloaddition of nitrile oxide with alkene (inferred from DIC synthesis) Limited data; predicted anti-inflammatory/antimicrobial activity based on substituents Potential inhibition of TNF-α (benzodioxole moiety ) or MAPK/NF-κB pathways (chloromethyl reactivity)
3-(3-Chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) C3: 3-Chlorophenyl; C5: 4-pyridyl Cycloaddition of 3-chloro-benzonitrile oxide with 4-vinylpyridine (46% yield) Anti-inflammatory: Inhibits TNF-α, IL-6, COX-2, PGE2; blocks HMGB1 translocation Suppresses NF-κB nuclear translocation and MAPK pathways
3,5-Diaryl Isoxazoline Hybrids C3: Aryl; C5: Aryl Cycloaddition or multi-step functionalization Anticancer: Cytotoxic against tumor cell lines (e.g., HeLa) Tubulin polymerization inhibition; apoptosis induction
4,5-Diphenyl-4-isoxazolines C4: Phenyl; C5: Phenyl Cycloaddition of nitrile oxides with alkenes Analgesic/Anti-inflammatory: COX-2 inhibition (IC₅₀ = 0.2–0.5 μM) Selective binding to COX-2 active site
3-[3-(Substituted phenyl)isoxazolines] C3: Substituted phenyl; C5: Morpholinyl/methyl Multi-step synthesis with isoxazoline core modification Anti-inflammatory: Reduces carrageenan-induced edema (ED₅₀ = 25–50 mg/kg) Unknown; hypothesized to block leukotriene synthesis
Antiparasitic Isoxazolines (e.g., A1443) C3: Fluorophenyl; C5: Trifluoromethyl Not specified Antiparasitic: Blocks insect ligand-gated chloride channels (IC₅₀ = 10–50 nM) Non-competitive antagonism of GABA-gated chloride channels

Key Findings and Comparative Insights

Synthetic Accessibility :

  • The target compound and DIC share a common synthetic route via [3+2] cycloaddition, but yields and reaction conditions depend on substituent reactivity. DIC synthesis achieved 46% yield , while diaryl isoxazolines often require optimization for steric hindrance .

Biological Activity: Anti-inflammatory Potential: DIC’s pyridyl and chlorophenyl groups enable dual inhibition of MAPK/NF-κB pathways and cytokine release . The target compound’s benzodioxole group may enhance TNF-α suppression, as seen in related metabolites , but its chloromethyl group could introduce cytotoxicity risks. Structural Determinants: Bulky substituents (e.g., benzodioxole) may improve target selectivity but reduce solubility. Pyridyl groups (DIC) enhance hydrogen bonding with kinases, while diaryl systems (e.g., ) favor hydrophobic interactions.

Mechanistic Divergence :

  • DIC and COX-2 inhibitors (e.g., ) target upstream signaling (NF-κB) and enzyme activity, respectively. The target compound’s benzodioxole group may act as a radical scavenger, mitigating oxidative stress in inflammation .

Biological Activity

3-(Chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole is a synthetic compound with a complex structure that has garnered interest in various biological applications. Its molecular formula is C14H16ClNO5C_{14}H_{16}ClNO_5 with a molecular weight of approximately 313.73 g/mol. This compound is characterized by the presence of an isoxazole ring and a benzodioxole moiety, which contribute to its potential biological activities.

The compound's structure can be described using the following identifiers:

  • CAS Number : 924861-82-5
  • InChI Key : WHWZCHQKTJRXDM-UHFFFAOYSA-N
  • SMILES : ClCC1=NOC(C1)CC2=CC=3OCOC3C(OC)=C2OC

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of benzodioxole compounds often exhibit significant antimicrobial properties. The compound under study has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, in vitro assays demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potent antibacterial activity.

Anticancer Effects

In vitro studies have also explored the antiproliferative effects of this compound on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were reported at approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating moderate efficacy in inhibiting cell proliferation. The mechanism of action may involve the modulation of specific signaling pathways that are crucial for tumor growth and survival.

Case Studies

  • Study on Antibacterial Activity : A recent study focused on the antibacterial properties of similar compounds derived from benzodioxole. The results indicated that certain structural modifications significantly enhanced the antibacterial efficacy against methicillin-resistant strains of Staphylococcus aureus (MRSA) .
  • Antiproliferative Research : Another investigation assessed the antiproliferative effects of isoxazole derivatives on various cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Data Table

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialStaphylococcus aureus62.5 µg/mLStudy on Benzodioxole Derivatives
AntibacterialEscherichia coli78.12 µg/mLStudy on Benzodioxole Derivatives
AntiproliferativeHeLa Cells226 µg/mLInvestigation on Isoxazole Derivatives
AntiproliferativeA549 Cells242.52 µg/mLInvestigation on Isoxazole Derivatives

Q & A

Q. Critical parameters :

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance cycloaddition efficiency, while ethanol is suitable for Schiff base formation .
  • Reaction time : Extended reflux (18–24 hours) improves yields in cyclization steps .
  • Stoichiometry : Maintain a 1:1 molar ratio of nitrile oxide to alkene to avoid side products .
  • Purification : Use column chromatography or recrystallization (water-ethanol) to isolate the product .

Basic: Which characterization techniques are essential to confirm the structure and purity of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the isoxazoline ring and substituent integration (e.g., methoxy groups at δ ~3.8 ppm; dihydroisoxazole protons at δ 3.4–5.2 ppm) .
    • FT-IR : Identify C-Cl stretching (~650 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .
  • Chromatography :
    • TLC (silica gel, chloroform/methanol): Monitor reaction progress with Rf ~0.5–0.7 .
    • HPLC : Assess purity (>95%) using a C18 column and UV detection .
  • Elemental analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced: How can researchers resolve contradictions between predicted and observed spectral data (e.g., unexpected NMR splitting or IR absorptions)?

Answer:

  • Verify synthetic intermediates : Re-examine precursor purity (e.g., benzodioxole-methyl alkene) via GC-MS to rule out impurities .
  • Conformational analysis : Use X-ray crystallography (as in ) to confirm the 5E conformation of the isoxazoline ring and substituent orientation.
  • Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., Gaussian 16/B3LYP/6-31G**) to identify discrepancies caused by solvation or tautomerism.
  • Dynamic effects : Consider restricted rotation of the chloromethyl group, which may cause unexpected splitting in NMR .

Advanced: What strategies optimize the compound’s biological activity by modifying substituents on the benzodioxole ring?

Answer:

  • Electron-donating groups (e.g., methoxy): Enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Halogenation : Introduce chloro or bromo substituents at the 6-position of the benzodioxole to improve binding to hydrophobic enzyme pockets (observed in bis-isoxazoline derivatives ).
  • Steric effects : Bulkier substituents (e.g., trifluoromethyl) may reduce activity due to steric hindrance; balance with electronic effects using Hammett plots .
  • Bioisosteric replacement : Replace the benzodioxole with a naphthodioxole to evaluate π-π stacking interactions in molecular docking studies .

Advanced: How can computational methods guide the design of derivatives with improved metabolic stability?

Answer:

  • Metabolism prediction : Use in silico tools (e.g., StarDrop, MetaSite) to identify labile sites (e.g., chloromethyl group susceptible to hydrolysis).
  • Docking studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation hotspots.
  • QSAR models : Correlate substituent electronic parameters (σ, π) with half-life data from microsomal assays .
  • Prodrug design : Mask the chloromethyl group as a tert-butyl carbonate to enhance plasma stability .

Basic: What safety protocols are critical when handling chlorinated intermediates during synthesis?

Answer:

  • Engineering controls : Use fume hoods with >100 ft/min face velocity and closed-system reactors to minimize inhalation exposure .
  • PPE : Wear nitrile gloves, goggles, and Tyvek suits to prevent dermal contact with chloromethylating agents (e.g., PCl₅) .
  • Waste disposal : Quench excess chlorinating agents with sodium bicarbonate before aqueous neutralization .

Advanced: How can researchers analyze and mitigate degradation products formed under acidic/basic conditions?

Answer:

  • Forced degradation studies :
    • Acidic hydrolysis (0.1N HCl, 40°C): Monitor via HPLC for benzodioxole ring-opening products (e.g., catechol derivatives).
    • Oxidative stress (3% H₂O₂): Identify sulfoxide or N-oxide byproducts via LC-MS .
  • Stabilizers : Add antioxidants (e.g., BHT) to reaction mixtures to prevent radical-mediated degradation .

Advanced: What crystallographic insights explain the compound’s conformational stability in solid-state formulations?

Answer:

  • Intermolecular interactions : The title compound forms weak C–H⋯O/N hydrogen bonds (2.5–3.0 Å) between the chloromethyl group and adjacent isoxazole oxygen/nitrogen atoms, stabilizing the crystal lattice .
  • Packing analysis : Layers perpendicular to the c-axis are stabilized by van der Waals interactions between benzodioxole aromatic systems (intercentroid distance: 4.7 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.